

Application Notes and Protocols: Spectrofluorimetric Determination of Edoxaban Tosylate Monohydrate

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Compound of Interest

Compound Name: Edoxaban tosylate monohydrate

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This document provides a detailed application note and protocol for the spectrofluorimetric determination of **Edoxaban tosylate monohydrate**. The method is based on a derivatization reaction that enhances the fluorescence of the analyte, allowing for sensitive and accurate quantification in both pure form and pharmaceutical dosage forms.

Introduction

Edoxaban tosylate monohydrate is a direct oral anticoagulant that functions as a selective inhibitor of factor Xa.[1] Accurate and sensitive quantification of Edoxaban is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. While Edoxaban itself is not fluorescent, a derivative spectrofluorimetric method has been developed to overcome this limitation.[2] This method involves the derivatization of the secondary amine group in Edoxaban with 9-fluorenyl methyl chloroformate (FMOC-Cl), a fluorogenic reagent, to produce a highly fluorescent product.[2]

Principle of the Method

The spectrofluorimetric method relies on the reaction between **Edoxaban tosylate monohydrate** and 9-fluorenyl methyl chloroformate (FMOC-Cl) in an alkaline medium. The

reaction takes place at room temperature in a borate buffer with a pH of 9.0.[2][3][4][5][6] The derivatization product exhibits strong fluorescence, which can be measured to determine the concentration of Edoxaban. The reaction product is excited at a wavelength of 265 nm and shows maximum fluorescence emission at 309 nm.[2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated spectrofluorimetric method for the determination of **Edoxaban tosylate monohydrate**.

| Parameter | Value | Reference |
|--|--------------------|-----------------|
| Excitation Wavelength (λ_{ex}) | 265 nm | [2][3][4][5][6] |
| Emission Wavelength (λ_{em}) | 309 nm | [2][3][4][5][6] |
| Linearity Range | 5.0–50.0 ng/mL | [2][3][4][5] |
| Correlation Coefficient (r^2) | 0.9999 | [2][3][4][5] |
| Limit of Detection (LOD) | 1.5 ng/mL | [2][3][4][5] |
| Limit of Quantification (LOQ) | 4.5 ng/mL | [2][3][4][5] |
| Average Percent Recovery | 101.46% \pm 1.02 | [2][3][4][5] |

Experimental Protocols

Materials and Reagents

- **Edoxaban tosylate monohydrate** standard
- 9-fluorenyl methyl chloroformate (FMOC-Cl) solution (0.01% w/v in acetonitrile)
- Borate buffer (0.2 M, pH 9.0)
- Acetonitrile
- Methanol
- Distilled water

- Pharmaceutical dosage form (e.g., Coaguloban® tablets)

Instrumentation

- Spectrofluorometer
- pH meter
- Sonicator
- Vortex mixer
- Calibrated glassware (volumetric flasks, pipettes)

Preparation of Standard Solutions

- Stock Standard Solution of Edoxaban (e.g., 10 µg/mL): Accurately weigh and dissolve an appropriate amount of **Edoxaban tosylate monohydrate** in methanol to obtain a stock solution.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with distilled water to cover the linear range of 5.0–50.0 ng/mL.

Sample Preparation (from Pharmaceutical Dosage Form)

- Weigh and finely powder ten tablets of the pharmaceutical formulation.
- Accurately weigh an amount of the powdered tablets equivalent to 15 mg of Edoxaban and transfer it to a 100 mL volumetric flask.
- Add approximately 50 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with distilled water and mix well.
- Filter the solution to remove any insoluble excipients.

- Prepare appropriate dilutions of the filtrate with distilled water to obtain a final concentration within the calibration range.

Derivatization and Measurement Protocol

- To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.
- Add 1 mL of 0.2 M borate buffer (pH 9.0).
- Add 0.5 mL of 0.01% Fmoc-Cl solution.
- Allow the reaction to proceed for 15 minutes at room temperature.
- Complete the volume to the mark with distilled water.
- Measure the fluorescence intensity of the solution at an emission wavelength of 309 nm after excitation at 265 nm.
- Prepare a blank experiment following the same procedure but using distilled water instead of the sample or standard solution.
- Subtract the fluorescence intensity of the blank from the fluorescence intensity of the standards and samples.

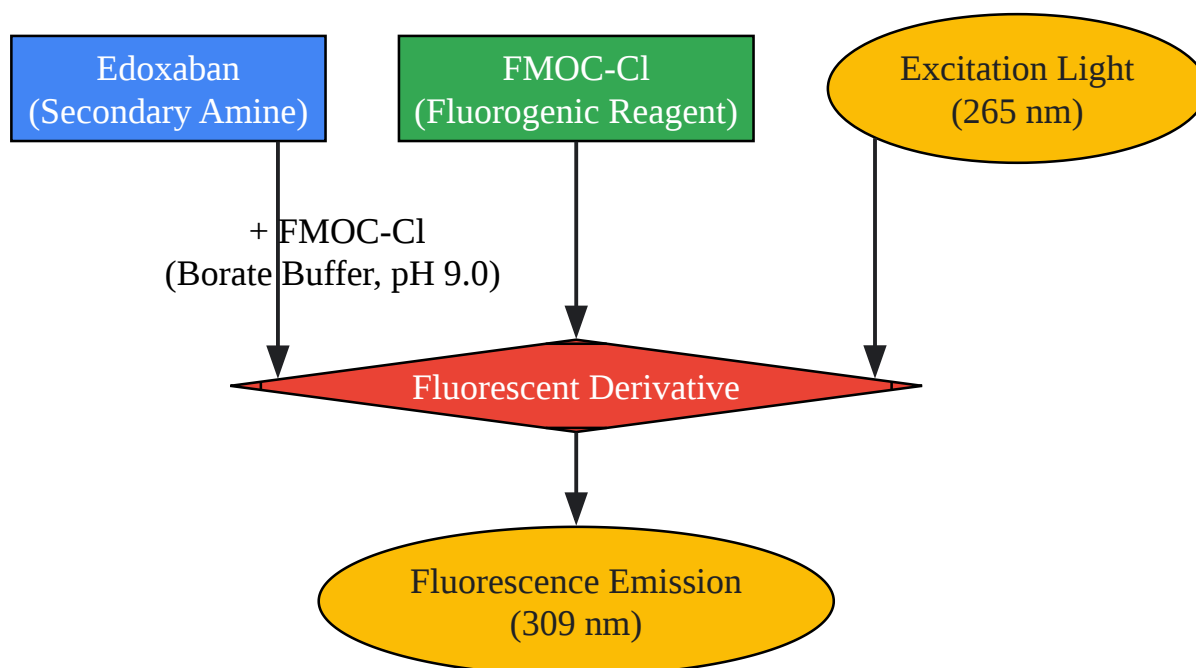
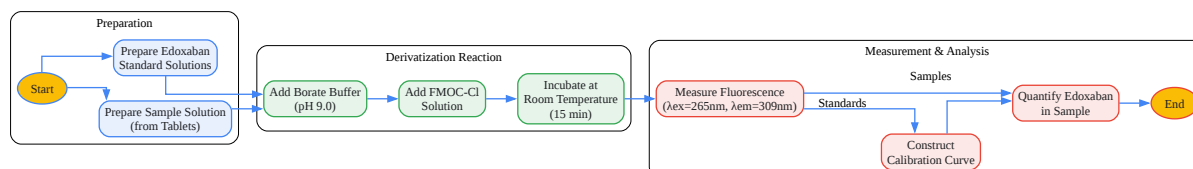
Calibration Curve

- Plot the corrected fluorescence intensity of the working standard solutions against their corresponding concentrations (in ng/mL).
- Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient.

Quantification of Edoxaban in the Sample

- Using the regression equation from the calibration curve, calculate the concentration of Edoxaban in the prepared sample solution.
- Calculate the amount of Edoxaban in the original pharmaceutical dosage form.

Experimental Workflow and Signaling Pathway Diagrams



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